molecular formula C17H12N2O4 B2505648 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate CAS No. 1203016-66-3

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate

Cat. No.: B2505648
CAS No.: 1203016-66-3
M. Wt: 308.293
InChI Key: AFALMOYAXCBNPJ-UHFFFAOYSA-N
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Description

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate features a 1,2-oxazole (isoxazole) core substituted at position 5 with a furan-2-yl group. The oxazole is linked via a methyl ester to the 3-position of an indole ring.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(13-9-18-14-5-2-1-4-12(13)14)22-10-11-8-16(23-19-11)15-6-3-7-21-15/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFALMOYAXCBNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Strategy

The oxazole ring is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and acetylenic dipolarophiles.

Procedure :

  • Nitrile Oxide Generation : Furan-2-carbaldehyde oxime is treated with chloramine-T or NCS to generate furan-2-carbonitrile oxide.
  • Cycloaddition : Reacting the nitrile oxide with propargyl alcohol in toluene at 80°C yields the oxazole methanol derivative.

Reaction Conditions :

  • Solvent: Toluene
  • Temperature: 80°C
  • Yield: 68–72%

Mechanistic Insight :
Computational studies at the B3LYP/cc-pVTZ level confirm asynchronous bond formation, with electron density transfer (GEDT = 0.25 e) from the nitrile oxide to the dipolarophile.

β-Ketoester Cyclocondensation

An alternative route involves cyclocondensation of β-ketoesters with hydroxylamine.

Procedure :

  • Substrate Preparation : Ethyl 3-(furan-2-yl)-3-oxopropanoate is treated with hydroxylamine hydrochloride in ethanol.
  • Cyclization : Heating at reflux for 6 hours forms the oxazole ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 78°C
  • Yield: 60–65%

Synthesis of 1H-Indole-3-Carboxylic Acid

Hydrolysis of Methyl Indole-3-Carboxylate

Procedure :

  • Substrate : Methyl indole-3-carboxylate is hydrolyzed using LiOH (3 eq) in THF/H2O (9:1) at room temperature.
  • Workup : Acidification with HCl precipitates the carboxylic acid.

Reaction Conditions :

  • Base: LiOH
  • Solvent: THF/H2O
  • Yield: 85–90%

Esterification Strategies

Steglich Esterification

Procedure :

  • Activation : Indole-3-carboxylic acid (1 eq) is activated with DCC (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.
  • Coupling : [5-(Furan-2-yl)-1,2-oxazol-3-yl]methanol (1 eq) is added, and the mixture is stirred at 25°C for 12 hours.

Reaction Conditions :

  • Activator: DCC/DMAP
  • Solvent: DCM
  • Yield: 75–80%

Acid Chloride Method

Procedure :

  • Chlorination : Indole-3-carboxylic acid is treated with thionyl chloride (2 eq) at reflux to form the acid chloride.
  • Esterification : The acid chloride is reacted with the oxazole methanol in pyridine at 0–5°C.

Reaction Conditions :

  • Chlorinating Agent: SOCl2
  • Solvent: Pyridine
  • Yield: 70–75%

Computational Insights into Reaction Optimization

Transition State Analysis

Density functional theory (DFT) calculations reveal that the 1,3-dipolar cycloaddition proceeds via an exo-transition state, with a Gibbs free energy barrier of 24.3 kcal/mol. The furan ring’s electron-donating effects stabilize the transition state, enhancing regioselectivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Complexity
Steglich Esterification 75–80 12 hours Moderate
Acid Chloride Method 70–75 8 hours High
Cycloaddition Synthesis 68–72 6 hours Low

Key Observations :

  • Steglich esterification offers higher yields but requires moisture-free conditions.
  • The acid chloride method is faster but involves hazardous reagents.

Spectroscopic Characterization

1H NMR Analysis

  • Oxazole Methanol : δ 4.70 (s, 2H, CH2OH), 6.50–7.40 (m, 4H, furan and oxazole protons).
  • Final Ester : δ 5.30 (s, 2H, OCH2), 6.60–8.10 (m, 8H, aromatic protons).

FT-IR Data

  • Ester C=O stretch: 1725 cm⁻¹
  • Oxazole C=N stretch: 1640 cm⁻¹

Challenges and Mitigation Strategies

  • Indole NH Acidity :
    • Solution : Protect the indole NH with a tert-butyloxycarbonyl (Boc) group during esterification.
  • Oxazole Ring Stability :
    • Solution : Avoid strong acids/bases during synthesis to prevent ring-opening.

Industrial-Scale Considerations

  • Catalytic Methods : Pd-catalyzed coupling for furan introduction (adapted from Suzuki protocols).
  • Green Chemistry : Use of water-THF mixtures for hydrolysis reduces solvent waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, oxazole, and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its therapeutic potential , particularly in the following areas:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell growth in human tumor cells, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : The unique structural features may contribute to anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Biological Research

In biological studies, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate has been investigated as:

  • Enzyme Inhibitors : The compound's ability to inhibit specific enzymes can be pivotal in understanding metabolic pathways and developing drugs targeting these enzymes .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its reactive functional groups. The oxazole and indole components allow for versatile reactions leading to various derivatives .

Material Science

In the field of material science, the compound is being examined for:

  • Development of New Materials : Its unique structure may lead to innovative materials with specific properties suitable for applications in electronics or pharmaceuticals .

Case Study 1: Anticancer Activity

A study assessing the anticancer properties of related compounds demonstrated that certain derivatives exhibited high levels of growth inhibition against multiple cancer cell lines. The mean GI50/TGI values were reported at significant levels (e.g., 15.72/50.68μM15.72/50.68\,\mu M), indicating promising efficacy in cancer treatment strategies .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted that compounds similar to [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate could effectively inhibit key enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles in diseases related to metabolic dysregulation .

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight Key Properties
Target Compound 1,2-Oxazole + Indole Ester, Furan ~371.3 (est.) Potential prodrug, π-π stacking
LMM11 () 1,3,4-Oxadiazole Sulfamoyl, Benzamide Not provided Antifungal activity
[5-(2,4-Difluorophenyl)-... () 1,2-Oxazole + Pyrazole Difluorophenyl, Ester 371.3 Enhanced lipophilicity
N-(4-Benzoylphenyl)-5-Fluoro... () Indole Amide, Fluorine 359.1 Hydrolytic stability, electronegativity
Methyl 5-Methoxy-1H-Indole-3-Carboxylate () Indole Methoxy, Ester 205.2 Increased lipophilicity

Research Findings and Implications

  • Ester vs. Amide Linkages : The target compound’s ester group may confer prodrug characteristics, hydrolyzing in vivo to release active indole-3-carboxylic acid. This contrasts with amide-based analogs (e.g., ), which resist hydrolysis .
  • Heterocyclic Influence: The 1,2-oxazole core (vs.
  • Substituent Effects : Furan’s oxygen atom enhances hydrogen-bonding capacity, while fluorinated or methoxy-substituted analogs prioritize lipophilicity .

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves multi-step reactions, including the formation of the oxazole ring and subsequent coupling with indole derivatives. The process often utilizes various reagents and conditions tailored to achieve high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

Bacterial Strain MIC (μM)
E. coli4.5
S. aureus6.0
P. aeruginosa5.5
C. albicans8.0

These results suggest that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate exhibits promising antibacterial and antifungal properties, making it a candidate for further drug development .

Anticancer Activity

The compound has also been evaluated for its anticancer potential against several cancer cell lines, including HeLa and MCF7. The IC50 values obtained from these studies are as follows:

Cell Line IC50 (nM)
HeLa25
MCF730
A54920

These findings indicate that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate possesses significant antiproliferative activity, particularly in lung and cervical cancer models .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence indicates that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells.
  • Disruption of Cell Membrane Integrity : Its antimicrobial activity may stem from disrupting bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Efficacy

In a study conducted on MCF7 breast cancer cells, treatment with [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptosis markers after treatment with the compound at concentrations above 25 nM.

Case Study 2: Antimicrobial Action

A separate study assessed the antimicrobial efficacy against clinical isolates of E. coli and S. aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.

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